molecular formula C19H22N2O3S B2606874 N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893098-49-2

N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2606874
CAS No.: 893098-49-2
M. Wt: 358.46
InChI Key: LHRNUVYSDWIEEG-UHFFFAOYSA-N
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Description

N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 893098-49-2) is a synthetic thiophene-carboxamide derivative of significant interest in scientific research and development. This compound, with its defined molecular formula of C19H22N2O3S and molecular weight of 358.45 g/mol, serves as a valuable chemical building block . Its complex structure, featuring a cyclohepta[b]thiophene core substituted with phenoxyacetamido and N-methylcarboxamide groups, makes it a versatile intermediate for the synthesis of more complex molecules in medicinal chemistry and materials science . Compounds within the thiophene-3-carboxamide class are actively investigated for their diverse biological activities. Research on analogous structures indicates potential applications as enzyme inhibitors, particularly targeting systems like the neuronal nitric oxide synthase (nNOS), which is a promising therapeutic strategy for neurodegenerative pathologies and other conditions . Furthermore, the molecular scaffold is studied for its potential interactions with critical biological targets, such as the Actin-related protein 2/3 (Arp2/3) complex, which plays a fundamental role in cellular processes like motility and division . This suggests broader research applications in cell biology and oncology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound in various fields, including chemistry as a synthetic intermediate, in biology for probing enzyme mechanisms and cellular pathways, and in industrial applications for the development of specialized materials .

Properties

IUPAC Name

N-methyl-2-[(2-phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-20-18(23)17-14-10-6-3-7-11-15(14)25-19(17)21-16(22)12-24-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRNUVYSDWIEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Structural and Functional Comparison

Substituent Variations and Physicochemical Properties

The target compound’s phenoxyacetamido group distinguishes it from analogs with alternative amide or urea moieties. Key comparisons include:

Table 1: Substituent Profiles and Physicochemical Data
Compound Name Substituents (Position 2/3) Yield (%) Melting Point (°C) Key Functional Groups Biological Activity Reference
Target Compound Phenoxyacetamido / N-methyl carboxamide - - Phenoxy, N-methyl Not explicitly reported -
Compound 27 4-Aminobenzamido / Pyridin-2-yl 80 210–212 Aromatic amine, pyridine HIV-1 RNase H inhibition [1]
VIe 4-Phenylpiperazinyl / Carboxamide 60 158–160 Piperazine, carboxamide Not reported [2]
NSC727447 2-Amino / Carboxamide - - Vinylogous urea HIV-1/2 RNase H inhibition [3,11]
Compound 35 Acetamido / Pyridin-2-yl 14 250–251 Acetyl, pyridine Not reported [4]
Compound 22 4-Chlorobenzamido / 2-Hydroxyphenyl 64 - Chlorophenyl, hydroxyphenyl Anti-influenza activity [7]

Key Observations :

  • Substituent Impact on Yield : Bulkier groups (e.g., pyridin-2-yl in Compound 27) correlate with higher yields (80%) compared to acetylated derivatives (Compound 35, 14%) .
  • Thermal Stability : Melting points vary widely (158–251°C), with acetylated derivatives (Compound 35) showing higher thermal stability .
  • Biological Activity: Phenoxyacetamido (target compound) and vinylogous urea (NSC727447) groups are associated with enzyme inhibition, though specific data for the target compound are lacking .

Critical Analysis of Structural Modifications

  • Phenoxyacetamido vs.
  • N-Methylation: The N-methyl carboxamide in the target compound could reduce metabolic degradation compared to non-methylated analogs (e.g., NSC727447) .

Biological Activity

N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound belonging to the class of thiophene derivatives. These derivatives are recognized for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Target of Action

The compound primarily targets the Actin-related protein 2/3 complex , which plays a crucial role in actin cytoskeleton dynamics. By interacting with this complex, the compound can influence various cellular processes that are regulated by the actin cytoskeleton.

Mode of Action

The interaction with the Actin-related protein 2/3 complex leads to alterations in the actin cytoskeleton, potentially affecting cellular morphology and motility. This mechanism is significant in contexts such as cancer metastasis and immune cell function.

Biochemical Pathways

Given its target, this compound is likely to impact pathways related to:

  • Cell migration
  • Cell division
  • Signal transduction processes associated with actin dynamics.

Antitumor Activity

Thiophene carboxamide derivatives have been linked to significant antitumor activity. For instance, related compounds have shown potent inhibition of mitochondrial complex I, which is crucial for energy production in cancer cells. This inhibition can lead to apoptosis in tumor cells.

Anti-inflammatory Effects

In studies involving similar compounds, significant anti-inflammatory effects were observed. For example:

  • Compounds demonstrated a reduction in paw thickness (63.35%) and weight (68.26%) in inflammation models.
  • They also lowered pro-inflammatory cytokines such as TNF-α and PGE-2 by over 60% .

Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of thiophene derivatives against various cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .

Study 2: In Vivo Anti-inflammatory Activity

In vivo models demonstrated that this compound could significantly inhibit COX-2 activity with IC50 values ranging from 0.06 μM to 0.97 μM. This positions it as a promising candidate for treating inflammatory conditions without the gastrointestinal side effects commonly associated with traditional NSAIDs .

Summary of Research Findings

Activity IC50 Value Effectiveness
COX-2 Inhibition0.06 - 0.97 μMModerate to potent
Tumor Cell ViabilityComparable to standard chemotherapeuticsSignificant inhibition
Anti-inflammatoryPaw thickness reduction by 63.35%Effective in vivo

Q & A

Q. What synthetic strategies are commonly employed to prepare cycloheptathiophene-3-carboxamide derivatives, and how are yields optimized?

  • Methodological Answer : Cycloheptathiophene-3-carboxamide derivatives are synthesized via carbodiimide-mediated coupling (e.g., method B in ). Key steps include:
  • Reagent Selection : Use of benzoyl chlorides or phenoxyacetyl chlorides as acylating agents. For example, 2-chloro-4-fluorobenzoyl chloride yielded 25% product in .
  • Solvent Systems : Dichloromethane (DCM) or pyridine for reaction steps, followed by purification via flash chromatography (e.g., cyclohexane:EtOAc gradients in ).
  • Crystallization : Ethanol or methanol recrystallization improves purity, as seen in compounds 18 and 19 (29–41% yields) .
  • Yield Optimization : Lower yields (e.g., 20–30%) are attributed to steric hindrance from bulky substituents; smaller groups (e.g., methoxy) improve reactivity .

Q. Which spectroscopic techniques are critical for characterizing cycloheptathiophene-3-carboxamide derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming regiochemistry and substituent integration. For example, cycloheptane CH2 groups appear as multiplet signals at δ 1.40–2.85 ppm, while aromatic protons show distinct splitting patterns (e.g., δ 7.00–7.60 ppm in ) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ matching theoretical values within 2 ppm error in ).
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives (not explicitly shown in evidence but inferred from structural analogs) .

Advanced Research Questions

Q. How can structural modifications enhance the antiviral activity of cycloheptathiophene-3-carboxamide derivatives targeting HIV-1 RNase H?

  • Methodological Answer :
  • SAR Studies :
  • Substituent Effects : Pyridinyl groups (e.g., compound 27 in ) improve binding affinity to RNase H through π-π stacking.
  • Bioisosteric Replacement : Replacing methoxy with sulfonyl groups (e.g., ) enhances solubility and target engagement.
  • Mechanistic Validation : Mutagenesis assays (e.g., ) identify residues critical for RNase H inhibition. For example, replacing Aspartic acid with Alanine (D-to-A mutants) validates binding pockets .
  • Computational Modeling : ICReDD’s quantum chemical path searches () predict optimal substituent conformations, reducing trial-and-error synthesis .

Q. How do researchers resolve discrepancies in biological activity data among structurally similar derivatives?

  • Methodological Answer :
  • Systematic Reproducibility Checks :
  • Purification Validation : HPLC purity >95% () ensures activity is not confounded by impurities.
  • Assay Standardization : Use of consistent cell lines (e.g., HEK293 for HIV-1 inhibition in ) minimizes variability.
  • Data Contradiction Analysis :
  • Meta-Analysis : Compare IC50 values across studies (e.g., compound 9 in vs. NSC727447 in ) to identify outliers linked to assay conditions.
  • Crystallographic Overlays : Compare ligand-binding modes (if available) to explain potency differences .

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